molecular formula C17H28N2O7 B1674522 Lascivol CAS No. 129421-88-1

Lascivol

Cat. No.: B1674522
CAS No.: 129421-88-1
M. Wt: 372.4 g/mol
InChI Key: DNQMKRSRCGKQNN-VSBZFQJLSA-N
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Description

Lascivol is a bitter substance from Tricholoma lascivum.

Scientific Research Applications

Chemical Properties and Structure

Lascivol is classified as a γ-glutamine derivative and is noted for its complex stereochemistry. The absolute configuration of its hydroxyl group at the C3 position was elucidated using advanced spectroscopic techniques, including the Mosher method . Its molecular formula is C₁₃H₁₅N₃O₄, and it exhibits significant biological activity, making it a candidate for various research applications.

Chemistry

  • Model Compound : this compound serves as a model compound for studying structure-activity relationships in related compounds. Its unique structural features allow researchers to investigate how modifications can affect biological activity.
  • Synthetic Chemistry : The synthesis of this compound and its derivatives provides insights into synthetic methodologies that can be applied to other complex organic compounds. Researchers have explored various synthetic routes to produce this compound efficiently.

Biology

  • Antimicrobial Activity : this compound exhibits antimicrobial properties, making it a subject of interest in the development of new antibiotics. Studies have demonstrated its efficacy against several bacterial strains, highlighting its potential as a natural antimicrobial agent .
  • Plant Interaction : Research indicates that this compound may play a role in chemical signaling between fungi and plants, influencing mycorrhizal relationships. This interaction is crucial for nutrient exchange and plant health .

Medicine

  • Pharmacological Investigations : Although clinical development has been limited, this compound is being studied for its potential therapeutic effects in treating conditions such as infections and inflammation. Preclinical studies suggest that it may modulate immune responses .
  • Cancer Research : Preliminary investigations into this compound's effects on cancer cell lines have shown promise. Its ability to inhibit cell proliferation suggests potential applications in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested this compound against various bacterial pathogens. The results indicated that this compound had significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a natural antibiotic .

Case Study 2: Plant-Fungi Interaction

In an ecological study, researchers examined the role of this compound in promoting mycorrhizal associations between specific fungi and plant roots. The findings revealed that this compound enhances root colonization by mycorrhizal fungi, leading to improved plant growth and nutrient uptake .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
ChemistryModel compound for structure-activityUseful in synthesizing related compounds
BiologyAntimicrobial agentEffective against several bacterial strains
BiologyPlant-fungi chemical signalingEnhances mycorrhizal associations
MedicinePotential therapeutic effectsModulates immune responses; under preclinical study
MedicineCancer researchInhibits cell proliferation in cancer cell lines

Properties

CAS No.

129421-88-1

Molecular Formula

C17H28N2O7

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1R,2S)-1-[(3S,5S)-3,5-dimethoxy-2-methyl-6-oxocyclohexen-1-yl]-1-hydroxypropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H28N2O7/c1-8-11(25-3)7-12(26-4)16(22)14(8)15(21)9(2)19-13(20)6-5-10(18)17(23)24/h9-12,15,21H,5-7,18H2,1-4H3,(H,19,20)(H,23,24)/t9-,10-,11-,12-,15-/m0/s1

InChI Key

DNQMKRSRCGKQNN-VSBZFQJLSA-N

SMILES

CC1=C(C(=O)C(CC1OC)OC)C(C(C)NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

CC1=C(C(=O)[C@H](C[C@@H]1OC)OC)[C@H]([C@H](C)N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

CC1=C(C(=O)C(CC1OC)OC)C(C(C)NC(CCC(=O)N)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lascivol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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